molecular formula C5H11NO3 B13216476 Methyl 4-amino-2-hydroxybutanoate CAS No. 57413-15-7

Methyl 4-amino-2-hydroxybutanoate

Cat. No.: B13216476
CAS No.: 57413-15-7
M. Wt: 133.15 g/mol
InChI Key: HXGXFXBXPGNZKO-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-hydroxybutanoate is a chemical compound with the molecular formula C5H11NO3. It is a derivative of butanoic acid and features both amino and hydroxy functional groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-2-hydroxybutanoate can be synthesized through several methods. One common approach involves the esterification of 4-amino-2-hydroxybutanoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-hydroxybutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Formation of 4-amino-2-oxobutanoic acid.

    Reduction: Formation of 4-amino-2-hydroxybutane.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-amino-2-hydroxybutanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in biochemical reactions that modify its structure and function. These interactions can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Methyl 4-amino-2-hydroxybutanoate can be compared with other similar compounds, such as:

    Methyl 4-hydroxybutanoate: Lacks the amino group, leading to different reactivity and applications.

    Methyl 2-hydroxybutanoate: Has the hydroxy group at a different position, affecting its chemical properties.

    Methyl 4-amino-2-oxobutanoate: Contains a carbonyl group instead of a hydroxy group, resulting in distinct chemical behavior.

These comparisons highlight the unique features of this compound, such as its dual functional groups, which contribute to its versatility in various applications.

Biological Activity

Methyl 4-amino-2-hydroxybutanoate, also known as methyl (2R)-4-amino-2-hydroxybutanoate, is an amino acid derivative that exhibits significant biological activity. This compound is of interest in various fields, including medicinal chemistry and biochemistry, due to its potential applications in drug development and its interactions with biological macromolecules.

This compound is characterized by its chiral structure, which allows it to interact specifically with enzymes and receptors in biological systems. The presence of both amino and hydroxyl functional groups enables the compound to participate in hydrogen bonding and electrostatic interactions, facilitating its binding to active sites of enzymes. This stereochemical configuration is crucial for its biological activity, as it influences the compound's reactivity and interaction with other biomolecules.

Key Reactions Involving this compound

The compound undergoes several chemical reactions that enhance its utility in biological contexts:

  • Oxidation : The hydroxyl group can be oxidized to form a carbonyl compound.
  • Reduction : The amino group can be reduced to yield a primary or secondary amine.
  • Substitution : The ester group can participate in nucleophilic substitution reactions.

These reactions are essential for its role as a chiral building block in the synthesis of complex organic molecules.

Enzyme Interactions

Research has demonstrated that this compound interacts with various enzymes, particularly those involved in metabolic pathways. For example, studies have shown that this compound can act as a substrate or inhibitor for specific enzymes, influencing their activity and potentially altering metabolic fluxes within cells.

A notable study explored the binding affinity of this compound to acetylcholinesterase (AChE), revealing that it can inhibit AChE activity at certain concentrations. This inhibition suggests potential applications in treating conditions like Alzheimer's disease, where AChE inhibitors are therapeutically beneficial .

Case Studies

  • Neuroprotective Effects : In a study examining the neuroprotective properties of this compound, researchers found that it could protect neuronal cells from oxidative stress-induced damage. The compound demonstrated significant antioxidant activity, reducing reactive oxygen species (ROS) levels and preventing cell death in vitro .
  • Inflammation Modulation : Another investigation focused on the anti-inflammatory effects of this compound. The compound was shown to modulate the inflammasome-caspase-1 pathway, suggesting its potential as a therapeutic agent in inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeBiological Activity
Methyl (2S)-4-amino-2-hydroxybutanoateEnantiomerDifferent binding properties; less effective as AChE inhibitor
Methyl (2R)-4-hydroxy-2-pyrrolidinecarboxylatePyrrolidine derivativeExhibits distinct reactivity; potential applications in drug synthesis

The differences in stereochemistry and structural features significantly influence their biological interactions and therapeutic potentials.

Properties

CAS No.

57413-15-7

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

methyl 4-amino-2-hydroxybutanoate

InChI

InChI=1S/C5H11NO3/c1-9-5(8)4(7)2-3-6/h4,7H,2-3,6H2,1H3

InChI Key

HXGXFXBXPGNZKO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCN)O

Origin of Product

United States

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